Unraveling the Biological Targets of Novel Therapeutics: A Technical Guide
Unraveling the Biological Targets of Novel Therapeutics: A Technical Guide
Disclaimer: Initial searches for a compound designated "Ls-104" did not yield a specific biologically active molecule. It is highly probable that this designation is an internal code, a novel compound not yet publicly disclosed, or a typographical error. This guide therefore focuses on publicly available information for two promising therapeutic candidates with similar nomenclature: DRP-104 and RE-104 (also known as FT-104) , for which substantial scientific data is available.
Section 1: DRP-104 (Sirpiglenastat) - A Tumor-Targeted Metabolic Inhibitor
DRP-104, or sirpiglenastat, is a novel prodrug designed for targeted cancer therapy. It is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has shown promise in preclinical and clinical studies but was hindered by dose-limiting toxicities. DRP-104 is engineered to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2][3]
Biological Target and Mechanism of Action
The primary biological target of DRP-104's active form, DON, is a broad range of enzymes involved in glutamine metabolism.[4] By mimicking glutamine, DON irreversibly inhibits these enzymes, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival.[4] This targeted inhibition of glutamine metabolism not only directly impacts tumor cells but also enhances the anti-tumor immune response.[2][5]
The mechanism of action involves the preferential bioactivation of the inactive prodrug DRP-104 to the active drug DON within the tumor. This targeted delivery results in a significantly higher concentration of DON in tumor tissues compared to gastrointestinal tissues, which are sensitive to its effects.[1][6] This differential metabolism is key to its improved safety profile.[1]
Quantitative Data
| Parameter | Value | Condition | Reference |
| Tumor Growth Inhibition (TGI) | 96% to 101% | MC38 mouse colon cancer model, 0.5 to 1.4 mg/kg | [2] |
| Tumor vs. GI Exposure to DON | 11-fold greater in tumor | In vivo distribution studies | [1][6] |
Experimental Protocols
Target Engagement Assay: To confirm that DRP-104 inhibits glutamine metabolism in vivo, target engagement was measured by assessing the glutamine to glutamate ratio in plasma and tumor samples from MC38 tumor-bearing mice. A significant increase in this ratio indicates the inhibition of the conversion of glutamine to glutamate.[2]
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MC38 tumor-bearing mice were treated with a single subcutaneous dose of DRP-104 (0.5 mg/kg).
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Plasma and tumor tissues were collected at specified time points.
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Metabolites were extracted from the samples.
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The concentrations of glutamine and glutamate were quantified using mass spectrometry.
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The ratio of glutamine to glutamate was calculated to determine the level of target engagement.
In Vivo Antitumor Efficacy Study: The antitumor activity of DRP-104 was evaluated in a syngeneic mouse colon cancer model.
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MC38 cells were implanted into mice.
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Once tumors were established, mice were treated with varying doses of DRP-104 (0.5 to 1.4 mg/kg).
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Tumor growth was monitored over time by measuring tumor volume.
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Tumor Growth Inhibition (TGI) was calculated to assess the efficacy of the treatment.[2]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of DRP-104.
Caption: Workflow for in vivo efficacy studies of DRP-104.
Section 2: RE-104 (Luvesilocin / FT-104) - A Novel Psychedelic Prodrug
RE-104, also known as FT-104 and by the generic name luvesilocin, is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[7][8][9] It is being developed as a short-acting psychedelic for the treatment of mental health conditions, with an initial focus on postpartum depression.[7][10][11]
Biological Target and Mechanism of Action
The primary biological target of RE-104's active metabolite, 4-OH-DiPT, is the serotonin 2A receptor (5-HT2A).[12][13] As a potent agonist at this receptor, it produces psychedelic effects similar to those of psilocybin.[7][12] The prodrug design allows for rapid conversion to the active metabolite, leading to a quick onset of action.[13] A key feature of RE-104 is its shorter duration of psychoactive effects (approximately 3-4 hours) compared to psilocybin, which could offer therapeutic advantages and reduce the clinical resource burden.[7][13][14]
Quantitative Data
| Parameter | Value | Condition | Reference |
| 5-HT2A Receptor Binding (Ki) | 120 nM | In vitro binding assay | [12][15] |
| Half-life (t1/2) of active metabolite | 40 min | In rats, following subcutaneous administration | [12][15] |
| Bioavailability | 89% | In rats, following subcutaneous administration | [15] |
| Psychoactive Duration | ~3-4 hours | Phase 1 clinical trial in healthy adults | [13][14] |
Experimental Protocols
Receptor Binding Assay: To determine the affinity of the active metabolite of RE-104 for the 5-HT2A receptor, a competitive binding assay is performed.
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Cell membranes expressing the human 5-HT2A receptor are prepared.
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A radiolabeled ligand with known affinity for the 5-HT2A receptor is incubated with the membranes.
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Increasing concentrations of the unlabeled active metabolite of RE-104 are added to compete with the radioligand for binding.
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The amount of bound radioactivity is measured.
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The Ki (inhibition constant) is calculated, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Pharmacokinetic (PK) Studies in Rats: To understand the absorption, distribution, metabolism, and excretion of RE-104, PK studies are conducted in animal models.
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Rats are administered a subcutaneous dose of RE-104.
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Blood samples are collected at various time points after administration.
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Plasma concentrations of both the prodrug (RE-104) and the active metabolite (4-OH-DiPT) are measured using a validated analytical method, such as LC-MS/MS.
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Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life), are calculated.[12][15]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of RE-104.
Caption: Workflow for pharmacokinetic studies of RE-104.
References
- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dracenpharma.com [dracenpharma.com]
- 4. drp-104 - My Cancer Genome [mycancergenome.org]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemo Drug Redesigned to Avoid Side Effects - NCI [cancer.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. An Inside Look into Field Trip’s Next-Generation Psychedelic, FT-104 | Psychedelic Spotlight [psychedelicspotlight.com]
- 9. Luvesilocin - Wikipedia [en.wikipedia.org]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Reunion Neuroscience | Reunion Neuroscience Inc. Announces FDA Clearance of IND Application to Initiate a Phase 2 Study of RE104 for the Treatment of Postpartum Depression [reunionneuro.com]
- 12. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [newswire.ca]
- 13. Reunion Neuroscience | Reunion Neuroscience Announces Publication of Results from Early Preclinical Studies Demonstrating the Potential of RE104 for Development in Depressive Disorders [reunionneuro.com]
- 14. Reunion Neuroscience Announces Last Patient Dosed in RECONNECT Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression (PPD) - BioSpace [biospace.com]
- 15. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [prnewswire.com]
